2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O2/c16-13-3-1-2-4-14(13)21-10-15(20)18-11-6-8-19-12(9-11)5-7-17-19/h1-5,7,11H,6,8-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXRLPBLOOUMSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CC1NC(=O)COC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the fluorophenoxy group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency .
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that compounds similar to 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide exhibit anticonvulsant properties. A study on related oxadiazoles demonstrated significant anticonvulsant activity mediated through benzodiazepine receptors, suggesting that the tetrahydropyrazolo structure may enhance this effect in related compounds .
Inhibition of Protein Kinases
The compound has been investigated for its ability to inhibit Bruton's tyrosine kinase (Btk). Btk plays a crucial role in B-cell signaling and is a target for therapeutic intervention in diseases such as cancer and autoimmune disorders. The structural features of this compound may contribute to its efficacy as a Btk inhibitor .
Radioligand Development
In the context of neuroimaging and drug development, derivatives of similar compounds are being explored as radioligands for imaging studies targeting peripheral benzodiazepine receptors (PBR). These studies indicate that modifications can lead to improved metabolic stability and binding affinity in vivo .
Case Studies
Mechanism of Action
The mechanism by which 2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets. As a core protein allosteric modulator, it binds to the core protein of the hepatitis B virus, inducing conformational changes that inhibit the virus’s replication. This interaction disrupts the virus’s ability to assemble and package its genetic material, thereby reducing its infectivity .
Comparison with Similar Compounds
Research Implications
- Structural Advantages: The fluorine atom and tetrahydropyridine core may optimize pharmacokinetics (e.g., blood-brain barrier penetration) compared to non-fluorinated or fully aromatic analogs .
- Activity Prediction : Based on analogs, the compound could inhibit kinases (like WO 2018033853) or fungal/oomycete targets (like oxadixyl).
- Synthetic Feasibility : Etherification and acetamide coupling steps (similar to ) are likely critical for synthesis.
Biological Activity
2-(2-fluorophenoxy)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C_{14}H_{15}F_N_3O and a molecular weight of approximately 250.28 g/mol. Its structure features a fluorinated phenoxy group attached to a tetrahydropyrazolo-pyridine moiety, which is known for its pharmacological relevance.
Research indicates that compounds similar to this compound may act through various mechanisms:
- Enzyme Inhibition : The tetrahydropyrazolo derivatives have shown potential as inhibitors of key enzymes involved in metabolic pathways. For instance, studies have demonstrated that fluorinated derivatives can significantly inhibit α-l-fucosidases with IC50 values as low as 0.0079 μM, indicating potent biological activity .
- Receptor Modulation : Compounds in this class may also function as positive allosteric modulators (PAMs) for metabotropic glutamate receptors (mGluR), which are implicated in neurological disorders .
Table 1: Biological Activity Overview
Case Studies
- Enzyme Inhibition Study : A study focused on the structure-activity relationship (SAR) of fluorinated derivatives highlighted that the presence of a fluorine atom significantly enhances potency against α-l-fucosidases. The compound exhibited marked selectivity and efficacy, suggesting its potential for therapeutic applications in lysosomal storage disorders .
- Neurological Applications : Another investigation into similar compounds revealed their ability to act as PAMs for mGluR, demonstrating increased enzymatic activity related to drug metabolism. This suggests potential applications in treating conditions like schizophrenia by modulating neurotransmitter systems .
- Cancer Metabolism Research : Recent studies have explored the anticancer properties of halogenated analogs of glucose derivatives. Findings indicate that these compounds can effectively inhibit glycolysis in glioblastoma cells, presenting a promising avenue for cancer treatment strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
